molecular formula C39H58N10O12 B12593766 L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine CAS No. 646990-61-6

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine

Cat. No.: B12593766
CAS No.: 646990-61-6
M. Wt: 858.9 g/mol
InChI Key: PZJGTYFWORJODH-AGEVTBPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (High-Performance Liquid Chromatography) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Biochemical Properties

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of several amino acids. Its molecular formula is C32H57N11O9C_{32}H_{57}N_{11}O_9, with a molecular weight of approximately 657.83 g/mol. The structure of this peptide allows it to exhibit unique biological activities that can be harnessed in various applications.

Nutritional Supplementation

One of the primary applications of this peptide is in nutritional supplementation, particularly in clinical settings where patients require enhanced amino acid profiles for recovery and healing. Peptides like this compound may support muscle recovery, immune function, and overall metabolic health.

Gastrointestinal Health

Research indicates that dipeptides such as L-alanyl-L-glutamine can have beneficial effects on gastrointestinal health. A study demonstrated that L-alanyl L-glutamine significantly reduced the frequency and severity of diarrhea in patients compared to a placebo group, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Enhanced Athletic Performance

Peptides are often explored for their potential to enhance athletic performance by improving recovery times and reducing muscle soreness. The ingestion of peptides like L-alanyl L-glutamine has been shown to positively influence markers related to fluid regulation and immune response during physical exertion .

Case Study: Nutritional Support in Critical Care

A randomized controlled trial investigated the effects of L-alanyl L-glutamine in patients receiving total parenteral nutrition (TPN). The study found that patients receiving L-alanyl L-glutamine showed improved immune function post-surgery, as indicated by changes in leukocyte function markers . This highlights the peptide's role in enhancing recovery outcomes in critically ill patients.

Kinetic Evaluation Study

A kinetic evaluation study assessed the absorption and metabolism of L-alanyl L-glutamine after intravenous administration. Results indicated rapid clearance from plasma and significant increases in plasma concentrations of constituent amino acids, suggesting efficient hydrolysis and bioavailability for therapeutic use .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Nutritional Support in TPNImproved immune function post-surgery
Gastrointestinal HealthReduced diarrhea severity compared to placebo
Kinetic BehaviorRapid clearance and bioavailability

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may interact with cell surface receptors to trigger signaling cascades that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

    L-Alanyl-L-tyrosine: Another dipeptide with potential therapeutic applications.

Biological Activity

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a complex synthetic peptide composed of multiple amino acids. Its biological activity is of significant interest due to its potential therapeutic applications and effects on various physiological processes. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of the Compound

  • Chemical Structure : The compound is a peptide consisting of the following amino acids:
    • Alanine (Ala)
    • Leucine (Leu)
    • Glutamine (Gln)
    • Glycine (Gly)
    • Proline (Pro)
    • Tyrosine (Tyr)
  • Molecular Formula : The molecular formula is complex, reflecting its multiple components. The exact molecular weight and structure can be derived from its sequence.

The biological activity of this compound is primarily mediated through its interaction with cellular receptors and enzymes. Key mechanisms include:

  • Modulation of Signaling Pathways : The peptide may influence various signaling pathways involved in metabolism and cellular communication.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to enhance antioxidant defenses, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that peptides like this may reduce inflammation, contributing to therapeutic outcomes in conditions characterized by chronic inflammation.

Kinetic Studies

A study investigated the kinetic behavior of related dipeptides, including L-alanyl-L-glutamine. Key findings included:

  • Rapid Hydrolysis : The dipeptides were rapidly hydrolyzed in plasma, indicating efficient metabolism and availability of constituent amino acids .
  • Elimination Half-life : The half-lives for these dipeptides were approximately 3.4 to 3.8 minutes, suggesting quick clearance from circulation .

Efficacy in Clinical Settings

Clinical studies have examined the effects of L-alanyl-L-glutamine and similar peptides in various populations:

  • Post-operative Immune Function :
    • A study focused on patients undergoing surgery for colorectal carcinoma found that supplementation with alanylglutamine improved leukocyte function post-surgery, as indicated by changes in cysteinyl-leukotriene levels .
  • Nutritional Support in Critical Care :
    • In patients requiring total parenteral nutrition (TPN), alanylglutamine supplementation resulted in a positive nitrogen balance, although no significant differences were observed in other efficacy endpoints such as infection rates or mortality .

Table 1: Summary of Kinetic Properties

ParameterValue
Elimination Half-life3.4 - 3.8 minutes
Volume of DistributionApproximately extracellular space
Plasma Concentration Steady State545 - 1324 µmol/L for glutamine

Table 2: Clinical Study Outcomes

Study FocusTreatment GroupControl GroupKey Findings
Immune Function Post-SurgeryAlanylglutamineAmino Acid SolutionImproved Cys-LT levels
Nutritional SupportAlanylglutamineStandard Amino Acid SolutionPositive nitrogen balance noted

Case Studies

  • Athletic Performance Enhancement :
    • A study assessed the impact of L-alanyl-L-glutamine on athletic performance during hydration stress. Results indicated increased time to exhaustion, attributed to enhanced fluid and electrolyte uptake .
  • Post-Surgical Recovery :
    • In a cohort of surgical patients, those receiving alanylglutamine showed improved recovery metrics compared to controls, highlighting its potential role in enhancing postoperative outcomes .

Properties

CAS No.

646990-61-6

Molecular Formula

C39H58N10O12

Molecular Weight

858.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H58N10O12/c1-21(2)16-26(46-34(55)22(3)40)36(57)45-25(12-13-30(41)51)35(56)44-19-32(53)42-18-31(52)43-20-33(54)48-14-5-7-29(48)38(59)49-15-4-6-28(49)37(58)47-27(39(60)61)17-23-8-10-24(50)11-9-23/h8-11,21-22,25-29,50H,4-7,12-20,40H2,1-3H3,(H2,41,51)(H,42,53)(H,43,52)(H,44,56)(H,45,57)(H,46,55)(H,47,58)(H,60,61)/t22-,25-,26-,27-,28-,29-/m0/s1

InChI Key

PZJGTYFWORJODH-AGEVTBPVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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